D2 Receptor Binding Affinity in Human Brain Tissue: Trifluperidol vs. Haloperidol
In a direct comparison of [3H]spiperone binding inhibition in human putamen and nucleus accumbens, trifluperidol demonstrates D2 receptor binding affinity that is nearly equivalent to haloperidol [1]. Both compounds are among the most potent D2 antagonists tested.
| Evidence Dimension | Inhibition of [3H]spiperone binding to D2 receptors (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.6 nM |
| Comparator Or Baseline | Haloperidol: IC50 = 2.5 nM; Chlorpromazine: IC50 = 25 nM |
| Quantified Difference | Trifluperidol is approximately 9.6-fold more potent than chlorpromazine, and statistically equivalent to haloperidol (2.6 vs 2.5 nM) |
| Conditions | In vitro binding assay using human putamen and nucleus accumbens brain tissue. |
Why This Matters
This data confirms trifluperidol is a high-affinity D2 antagonist, equivalent to haloperidol, which is essential for researchers requiring a potent D2 blocker for in vitro or ex vivo studies.
- [1] Seeman, P., et al. (1983). Neuroleptics have identical potencies in human brain limbic and putamen regions. European Journal of Pharmacology, 94(1-2), 145-148. View Source
